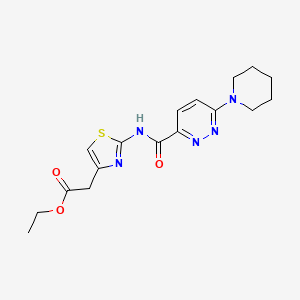

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

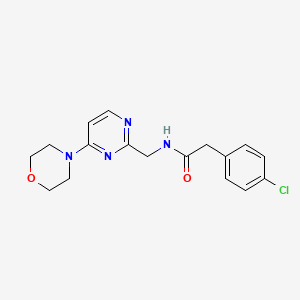

This compound is a complex organic molecule with the molecular formula C24H29N5O4S . It contains several functional groups, including a piperidine ring, a pyridazine ring, a thiazole ring, and an ester group .

Molecular Structure Analysis

The molecule has a complex structure with several rings. The piperidine ring is a six-membered ring with one nitrogen atom. The pyridazine ring is a six-membered ring with two nitrogen atoms. The thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.6 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 10 . The exact mass and monoisotopic mass are both 483.19402560 g/mol .Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial for designing drugs due to their presence in various pharmaceutical classes and alkaloids. The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is a key area of research. These compounds are synthesized through intra- and intermolecular reactions, which have been extensively studied for their biological activities .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are found in more than twenty classes of pharmaceuticals, indicating their versatility and importance in drug development. Recent advances have focused on discovering and evaluating potential drugs containing the piperidine moiety .

Anti-inflammatory Properties

Piperidine derivatives have shown promise in the development of anti-inflammatory drugs. Novel compounds with the piperidine structure have been synthesized and evaluated for their COX-1 and COX-2 inhibition properties. These studies include in vitro and in silico approaches to analyze the anti-inflammatory properties of these derivatives .

Development of Fast and Cost-Effective Synthesis Methods

The development of efficient methods for the synthesis of substituted piperidines is an ongoing research focus. This includes exploring various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The goal is to create fast and cost-effective synthesis routes for biologically active piperidines .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between piperidine derivatives and their protein receptors. These studies help visualize the three-dimensional geometrical view of the ligand binding and support the development of potent compounds with desired pharmacological effects .

Charge Transport in Organic Radical Batteries

Piperidine derivatives are also being researched for their applications in organic radical batteries. The charge transport properties of these compounds are quantified to improve the performance and efficiency of organic radical batteries, which are a promising area of energy storage technology .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c1-2-25-15(23)10-12-11-26-17(18-12)19-16(24)13-6-7-14(21-20-13)22-8-4-3-5-9-22/h6-7,11H,2-5,8-10H2,1H3,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOISWHGAFPQNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)

![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)

![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2963203.png)

![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)

![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)